molecular formula C14H16N2 B13596413 4-(Piperidin-2-yl)quinoline

4-(Piperidin-2-yl)quinoline

Cat. No.: B13596413
M. Wt: 212.29 g/mol
InChI Key: RPWDFIWLOWILOA-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with piperidine in the presence of a catalyst. For instance, the reaction can be carried out using glacial acetic acid and o-phosphoric acid under reflux conditions for several hours . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the piperidine ring can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-2-yl)quinoline is unique due to its combined structural features of both quinoline and piperidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-6-13-11(5-1)12(8-10-16-13)14-7-3-4-9-15-14/h1-2,5-6,8,10,14-15H,3-4,7,9H2

InChI Key

RPWDFIWLOWILOA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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